Urolithin A

Übersicht

Beschreibung

- Seine Vorläufer, Ellagsäuren und Ellagitannine , kommen natürlich in verschiedenen essbaren Pflanzen wie Granatäpfeln, Erdbeeren, Himbeeren und Walnüssen vor. This compound selbst findet sich nicht direkt in einer Nahrungsquelle.

- Die Bioverfügbarkeit hängt von der individuellen Zusammensetzung der Mikrobiota ab, da nur bestimmte Bakterien Ellagitannine in Urolithine umwandeln können .

Urolithin A: ist ein Metabolit, der durch die Umwandlung von durch Darmbakterien oder entsteht.

Herstellungsmethoden

Synthetische Wege: für umfassen die Umwandlung von Ellagsäure durch den mikrobiellen Stoffwechsel im Darm.

Industrielle Produktionsmethoden: sind aufgrund seiner mikrobiellen Herkunft und individuellen Variabilität nicht gut etabliert.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird wegen seiner antioxidativen Eigenschaften und seines Potenzials als Naturprodukt untersucht.

Biologie: Wird untersucht wegen seiner Auswirkungen auf zelluläre Prozesse, einschließlich und .

Medizin: Die Forschung untersucht seine Auswirkungen auf die Mitochondrienfunktion und die Muskelfunktion.

Industrie: Eingeschränkte Anwendungen aufgrund der Herausforderungen bei der großtechnischen Produktion.

Wirkmechanismus

Urolithin A: übt seine Wirkungen durch aus:

Wirkmechanismus

Target of Action

Urolithin A (UA) is a metabolite of ellagic acid . It has been found to interact with several targets in the body. For instance, it has been shown to stimulate the Nrf-ARE signaling pathway . It also interacts with Akt/β-catenin signaling pathways in vascular smooth muscle cells . In addition, it has been found to have good binding activity to core targets related to allergic rhinitis and asthma .

Mode of Action

UA exerts its effects through various mechanisms. It stimulates the Nrf-ARE signaling pathway, leading to the upregulation of the expression of GSTs . This enhances cellular autophagy and mitochondrial quality control . In vascular smooth muscle cells, UA regulates Akt/β-catenin signaling pathways by suppressing the phosphorylation of Akt at the residue Threonine 308, as well as modulating β-catenin pathways, to reduce ROS and inflammation .

Biochemical Pathways

UA affects several biochemical pathways. It stimulates the Nrf-ARE signaling pathway, which plays a crucial role in the cellular defense mechanism against oxidative stress . It also impacts the Akt/β-catenin signaling pathways, which are involved in various cellular processes including cell growth, proliferation, and survival .

Pharmacokinetics

The pharmacokinetics of UA involves its absorption, distribution, metabolism, and excretion (ADME). UA is a bacterial metabolite produced by dietary ellagitannins and ellagic acid Its bioavailability mostly depends on individual microbiota composition, as only some bacteria are able to convert ellagitannins into urolithins . The half-life (t 1/2) of Uro A and Uro A-glucuronide ranged from 17 to 22 h, while the t 1/2 of Uro A-sulfate was relatively long at 25–88 h .

Result of Action

UA exhibits diverse biological activities, encompassing anti-inflammatory, antioxidant, anti-tumor, and anti-aging properties . In terms of muscle health, accumulating evidence suggests that UA may promote muscle protein synthesis and muscle growth through various pathways, offering promise in mitigating muscle atrophy . Moreover, UA exhibits the potential to enhance muscle health and performance by improving mitochondrial function and regulating autophagy .

Action Environment

The action of UA is influenced by various environmental factors. The efficiency of this conversion is affected by factors such as gender, age, eating habits, and stress levels . Furthermore, the action of UA is also dependent on its conjugation with glucuronide, aglycone, or sulfation .

Zukünftige Richtungen

UA holds potential as a dietary intervention for slowing the progression of aging and preventing the development of age-related disease . It may also be a promising approach to counteracting age-associated muscle decline . Further comprehensive investigations are still warranted to elucidate the underlying mechanisms of UA and to assess its feasibility and safety in human subjects .

Biochemische Analyse

Biochemical Properties

Urolithin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the oxidative phosphorylation (OXPHOS) phenotype in leukemic cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in a rat model of early diabetes, this compound was found to reduce diabetes-induced microenvironmental changes in myocardial tissue, preventing cardiac functional impairment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to have good binding activity to core targets related to allergic rhinitis and asthma .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a rat model of early diabetes, daily administration of this compound was found to prevent cardiac dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic routes: for involve the transformation of ellagic acid via gut microbial metabolism.

Industrial production methods: are not well-established due to its microbial origin and individual variability.

Analyse Chemischer Reaktionen

- Häufige Reagenzien und Bedingungen sind nicht standardisiert, da der mikrobielle Umwandlungsprozess berücksichtigt werden muss.

- Die wichtigsten gebildeten Produkte hängen von den spezifischen Transformationen im Darm ab.

Urolithin A: durchläuft verschiedene Reaktionen, darunter , , und .

Vergleich Mit ähnlichen Verbindungen

- Zu den ähnlichen Verbindungen gehören andere Urolithine (B, C und D) und Derivate der Ellagsäure.

Urolithin A: zeichnet sich durch seine mikrobielle Herkunft und seine einzigartigen Eigenschaften aus.

Eigenschaften

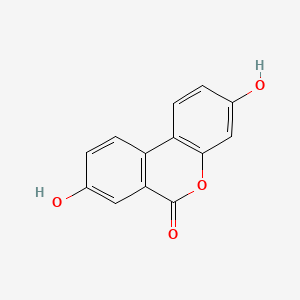

IUPAC Name |

3,8-dihydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUPLDUFZCXCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150694 | |

| Record name | Urolithin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1143-70-0 | |

| Record name | Urolithin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urolithin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urolithin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urolithin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urolithin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UROLITHIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILJ8NEF6DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Urolithin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

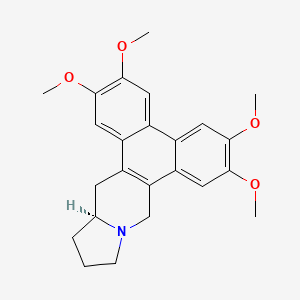

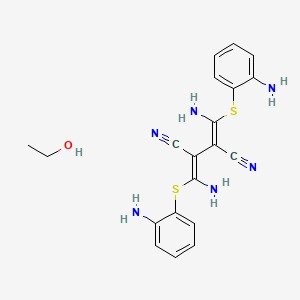

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

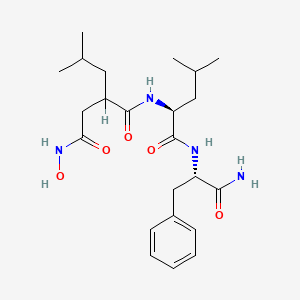

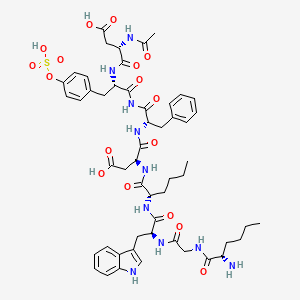

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682057.png)